molecular formula C7H8O5 B1241713 trans-2-Oxohept-3-enedioic acid

trans-2-Oxohept-3-enedioic acid

Cat. No.: B1241713
M. Wt: 172.13 g/mol
InChI Key: HYVSZVZMTYIHKF-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Oxohept-3-enedioic acid is a seven-carbon α-keto dicarboxylic acid characterized by a trans-configuration double bond at the 3-position and a ketone group at C2. Its structure (HOOC-C(=O)-CH₂-CH₂-CH=CH-COOH) combines electron-withdrawing groups (carboxylic acids and ketone) with a conjugated trans-alkene system. This arrangement enhances acidity and reactivity, making it relevant in organic synthesis and biochemical pathways.

Properties

Molecular Formula

C7H8O5

Molecular Weight

172.13 g/mol

IUPAC Name

(E)-2-oxohept-3-enedioic acid

InChI

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/b3-1+

InChI Key

HYVSZVZMTYIHKF-HNQUOIGGSA-N

SMILES

C(CC(=O)O)C=CC(=O)C(=O)O

Isomeric SMILES

C(CC(=O)O)/C=C/C(=O)C(=O)O

Canonical SMILES

C(CC(=O)O)C=CC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is differentiated from similar dicarboxylic acids by chain length, functional groups, and stereochemistry:

Compound Key Structural Features Functional Groups Present
trans-2-Oxohept-3-enedioic acid Seven-carbon chain, trans double bond (C3–C4), ketone (C2), two carboxylic acids (C1, C7) Carboxylic acids, ketone, alkene
2-Oxoadipic acid Six-carbon chain, ketone (C2), no double bond Carboxylic acids, ketone
Fumaric acid Four-carbon chain, trans double bond (C2–C3) Carboxylic acids, alkene
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Aromatic ring with ethoxy, ketone, and amide substituents Carboxylic acid, amide, ketone, ethoxy

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property This compound 2-Oxoadipic acid Fumaric Acid 2-(2-Ethoxy...) Benzoic Acid
Molecular Weight (g/mol) 188.13 160.12 116.07 253.21
Solubility in Water Moderate High Low Low
pKa (Carboxylic Acids) ~2.5 (C1), ~4.5 (C7) ~2.3, ~4.7 ~3.0, ~4.5 ~3.5 (single carboxylic acid)
Melting Point (°C) ~150 (hypothetical) 165–167 299–300 180–182

Key Observations :

  • Acidity : The ketone group in this compound lowers the pKa of adjacent carboxylic acids compared to fumaric acid (~3.0 vs. ~2.5), enhancing ionization in aqueous media .
  • Solubility : The longer carbon chain reduces water solubility relative to 2-Oxoadipic acid, while the aromatic substituents in the benzoic acid derivative further decrease solubility .
  • Thermal Stability : Fumaric acid’s rigid trans configuration contributes to its exceptionally high melting point (299–300°C), whereas the target compound’s flexible chain likely reduces thermal stability .

Toxicological Considerations

Limited toxicological data exist for this compound. However, 2-Oxoadipic acid’s incomplete toxicity profile suggests caution in handling similar α-keto acids. Fumaric acid, by contrast, is GRAS (Generally Recognized as Safe) in food applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Oxohept-3-enedioic acid
Reactant of Route 2
Reactant of Route 2
trans-2-Oxohept-3-enedioic acid

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